molecular formula C23H22N2O5S B11241067 5-(methylsulfonyl)-N-(4-phenoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-(4-phenoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11241067
M. Wt: 438.5 g/mol
InChI Key: YDBSQORXDLVALQ-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzoxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methanesulfonyl group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.

    Attachment of the phenoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step typically involves amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxyphenyl or benzoxazepine moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their sedative and anxiolytic effects.

    Phenothiazines: Used as antipsychotic agents.

    Tricyclic antidepressants: Known for their use in treating depression.

Uniqueness

5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the methanesulfonyl and phenoxyphenyl groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

5-methylsulfonyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-31(27,28)25-16-15-22(30-21-10-6-5-9-20(21)25)23(26)24-17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3,(H,24,26)

InChI Key

YDBSQORXDLVALQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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